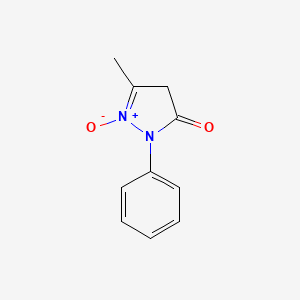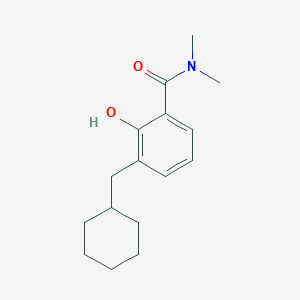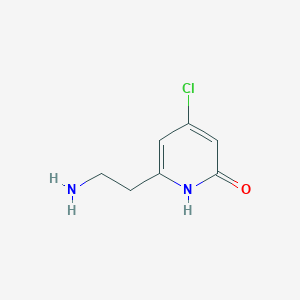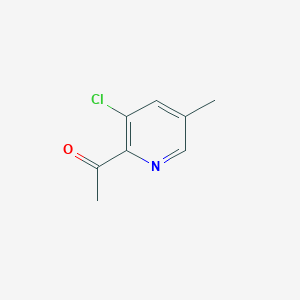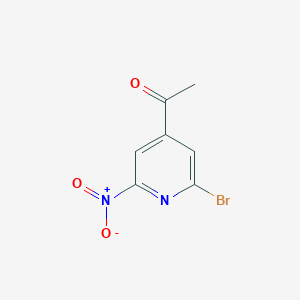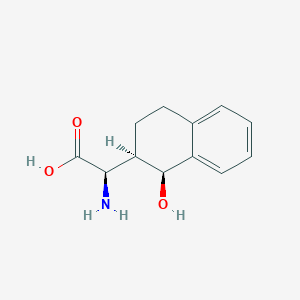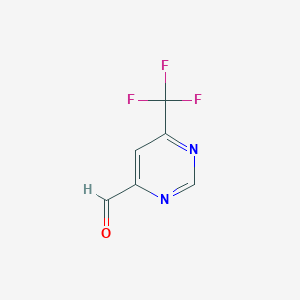
6-(Trifluoromethyl)pyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C6H3F3N2O and a molecular weight of 176.10 g/mol . This compound features a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and an aldehyde group at the 4-position. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the cyclocondensation of 5,5-difluoro- and 5,5,5-trifluoro-2,4-dioxopentanal dimethyl acetals with amidines in the presence of triethyl borate . This method yields the desired compound in high purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 6-(Trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
its biological activity is likely due to the unique properties of the trifluoromethyl group, which can influence molecular interactions and binding affinities with various biological targets . The compound may interact with specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-(Trifluoromethyl)picolinaldehyde: Another pyridine derivative with a trifluoromethyl group at the 6-position.
Uniqueness: 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on a pyrimidine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H3F3N2O |
|---|---|
Molecular Weight |
176.10 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1-3H |
InChI Key |
LKNSBVBJSVOZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


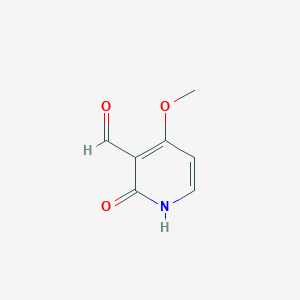
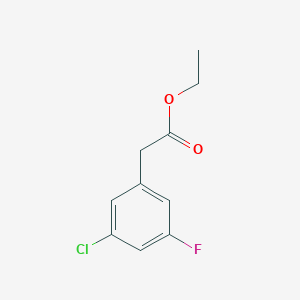

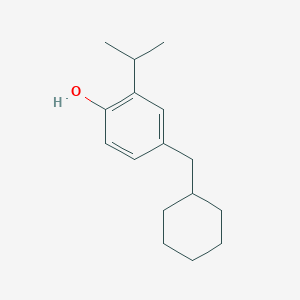
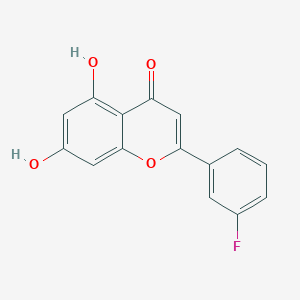
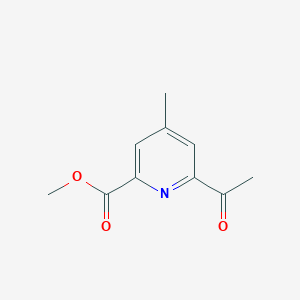
![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)
